![molecular formula C17H16N2O3 B11836262 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one
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Overview
Description
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one is a complex organic compound that features a unique azetidinone ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminium hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H16N2O3
- Molecular Weight : 296.32 g/mol
- CAS Number : 1291487-89-2
The structural features of this compound suggest it may interact with biological systems in significant ways, particularly through enzyme inhibition.
Enzyme Inhibition
One of the primary applications of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one is its potential as an enzyme inhibitor . Research indicates that compounds with similar structures have shown effectiveness in inhibiting key enzymes associated with various diseases.
Acetylcholinesterase Inhibition
- Acetylcholinesterase is an enzyme critical for the breakdown of acetylcholine in the nervous system. Inhibitors of this enzyme are explored for their potential in treating Alzheimer's disease by increasing acetylcholine levels.
- The compound's structural characteristics suggest it may bind effectively to the active site of acetylcholinesterase, thereby preventing the degradation of acetylcholine and enhancing cognitive function in patients with Alzheimer's disease .
Alpha-glucosidase Inhibition
- Alpha-glucosidase inhibitors are essential in managing Type 2 diabetes mellitus by delaying carbohydrate absorption in the intestine.
- The synthesis of related compounds has demonstrated promising results as effective inhibitors of alpha-glucosidase, suggesting that this compound could similarly exhibit beneficial effects in glucose management .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing new derivatives from compounds related to this compound revealed their potential as dual inhibitors of acetylcholinesterase and alpha-glucosidase. The synthesized compounds were screened for their inhibitory activities using established biochemical assays. Results indicated that some derivatives exhibited significant inhibition rates comparable to standard drugs used for Alzheimer's and diabetes management .
Case Study 2: Molecular Docking Studies
In silico studies involving molecular docking simulations have been conducted to predict the binding affinity of this compound to target enzymes. These studies suggested that the compound could effectively interact with both acetylcholinesterase and alpha-glucosidase, supporting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
What sets 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one apart from similar compounds is its unique azetidinone ring structure combined with the dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Biological Activity
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one (CAS No. 1291487-89-2) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula: C18H18N2O3
Molecular Weight: 310.35 g/mol
CAS Number: 1291487-89-2
Property | Value |
---|---|
Molecular Formula | C18H18N2O3 |
Molecular Weight | 310.35 g/mol |
CAS Number | 1291487-89-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A study conducted on derivatives of azetidinones demonstrated significant cytotoxic effects against breast and lung cancer cell lines. The evaluation involved the use of XTT assays to measure cell viability after treatment with varying concentrations of the compounds. The results indicated that modifications in the phenyl and dioxin moieties significantly influenced the anticancer activity.
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation: Compounds like this compound may inhibit key signaling pathways involved in cell division.
- Induction of Apoptosis: The compound is believed to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Antiangiogenic Effects: Some studies suggest that similar compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Table 2: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound involves several steps starting from commercially available precursors. Typical methodologies include:
- Formation of the Dioxin Ring: Utilizing cyclization reactions to form the dioxin structure.
- Azetidine Formation: Employing nucleophilic substitution reactions to introduce the azetidine moiety.
- Amino Group Introduction: Finalizing the structure by introducing the amino group through reductive amination.
Table 3: Synthesis Steps Overview
Step | Description |
---|---|
Step 1 | Cyclization to form dioxin ring |
Step 2 | Nucleophilic substitution for azetidine formation |
Step 3 | Reductive amination for amino group introduction |
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C17H16N2O3/c18-15-16(11-4-2-1-3-5-11)19(17(15)20)12-6-7-13-14(10-12)22-9-8-21-13/h1-7,10,15-16H,8-9,18H2 |
InChI Key |
QACYQZCGXABVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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